2-Butyl-2-ethyl-1,3-propanediol, also known as BEPD, is a chemical compound with the molecular formula and a molecular weight of 160.25 g/mol. This compound is characterized by its white crystalline powder form and is primarily utilized in the synthesis of polyesters and various industrial applications. The compound has gained attention for its unique properties that enhance the performance of materials in which it is incorporated.
The primary sources for 2-butyl-2-ethyl-1,3-propanediol include chemical manufacturers specializing in specialty chemicals. Notable producers include Chisso, Kyowa Hakko, and Perstorp, with an estimated global production of around 10,000 tons annually . The compound can be synthesized through various chemical processes involving precursor materials such as 2-ethylhexanal and formaldehyde.
2-Butyl-2-ethyl-1,3-propanediol is classified as a diol, specifically an asymmetric hydrophobic diol. It is categorized under alcohols due to the presence of hydroxyl (-OH) functional groups in its structure. This classification allows it to participate in multiple chemical reactions typical of alcohols and diols.
The synthesis of 2-butyl-2-ethyl-1,3-propanediol can be achieved through several methods:
The process is highly efficient, often yielding over 90% of the desired product from the starting materials. Post-reaction purification typically involves distillation under reduced pressure to separate BEPD from byproducts and unreacted materials .
The molecular structure of 2-butyl-2-ethyl-1,3-propanediol features two hydroxyl groups attached to a carbon chain that branches at the second carbon atom. This structural configuration contributes to its unique chemical properties.
2-butyl-2-ethyl-1,3-propanediol participates in various chemical reactions typical for diols:
The reactions involving BEPD are generally characterized by their high efficiency and favorable kinetics due to the stability imparted by its branched structure.
The mechanism through which 2-butyl-2-ethyl-1,3-propanediol exerts its effects in applications such as polymer production involves:
The incorporation of BEPD into polyester formulations results in improved performance characteristics such as lower viscosity and enhanced outdoor durability due to reduced crystallinity .
BEPD exhibits typical chemical properties associated with diols:
The applications of 2-butyl-2-ethyl-1,3-propanediol span several industries:
The industrial synthesis of 2-butyl-2-ethylbutane-1,3-diol (BEPD) predominantly employs a tandem aldol condensation-Cannizzaro reaction sequence. This process initiates with the aldol addition of 2-ethylhexanal and formaldehyde, forming the aldol adduct 2-butyl-2-ethyl-3-hydroxypropanal. Subsequent Cannizzaro disproportionation under strong alkaline conditions yields the target diol and formate salt as a coproduct. The reaction mechanism proceeds as follows:
Key byproducts include sodium formate (from disproportionation) and aldol dehydration products arising from incomplete reduction. The exothermic nature of these reactions necessitates precise thermal control, as uncontrolled temperature spikes exceeding 50°C can promote resinification and reduce diol yields below 85% [3].
Table 1: Key Intermediates and Byproducts in Aldol-Cannizzaro Synthesis
Reaction Stage | Primary Intermediate | Major Byproducts | Formation Condition |
---|---|---|---|
Aldol Condensation | 2-Butyl-2-ethyl-3-hydroxypropanal | Unreacted aldehydes | Low base concentration |
Cannizzaro Disproportionation | Diol-formate ion pair | Aldol dehydration resins | Elevated temperature (>50°C) |
Product Isolation | Crude BEPD | Sodium formate salts | Aqueous workup |
Phase-transfer catalysts (PTCs) significantly enhance the efficiency of BEPD synthesis by mitigating the interfacial limitations between aqueous alkali hydroxides and organic aldehyde phases. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) facilitate hydroxide ion transfer into the organic phase, accelerating the rate-determining Cannizzaro step [3]. This catalysis enables:
Solvent-free PTC systems demonstrate particular advantages by eliminating organic solvent recovery costs. However, catalyst stability constraints emerge above 60°C, where Hofmann degradation of quaternary ammonium species releases trialkylamines and compromises catalytic efficiency. Optimal PTC loading ranges from 0.5–1.5 mol% relative to 2-ethylhexanal to balance cost and performance [3] [10].
BEPD production employs two primary reactor configurations: semi-batch stirred-tank reactors (STRs) and emerging continuous flow systems.
Semi-Batch STRs dominate existing production, handling 10,000 tonnes annually worldwide [3]. Key operational parameters include:
Continuous processes remain experimental but offer theoretical advantages:
Table 2: Performance Comparison of Reactor Configurations
Parameter | Semi-Batch STR | Continuous PFR (Experimental) |
---|---|---|
Temperature Control | Moderate (hotspot risk) | Excellent (zoned heating/cooling) |
Throughput Capacity | 5–8 tonnes/day | 15–20 tonnes/day (projected) |
Typical Diol Yield | 86–89% | 90–93% (lab-scale) |
Byproduct Formation | 8–12% | 5–7% |
Scale-up Feasibility | Established | Limited industrial data |
Alkali metal hydroxides serve dual roles as reaction catalysts and disproportionation reagents. Their efficacy follows the reactivity order: KOH > NaOH > LiOH, governed by cation nucleophilicity and solubility:
Critical process considerations include:
Table 3: Alkali Hydroxide Performance in BEPD Synthesis
Hydroxide | Concentration (wt%) | Reaction Time (h) | Diol Yield (%) | Formate Byproduct (wt%) |
---|---|---|---|---|
NaOH | 40–50 | 5–7 | 86–89 | 4.2–5.0 |
KOH | 30–35 | 4–6 | 89–92 | 3.0–3.8 |
Ca(OH)₂ | 20–25 | 70–75 | 75–79 | 1.5–2.0 |
Reaction heterogeneity poses significant challenges due to immiscibility of 2-ethylhexanal (log P = 3.8) in aqueous alkali. Solvent selection focuses on polar aprotic solvents and emulsion stabilization:
Solvent Systems:
Homogenization Technologies:
Optimal solvent-free operation achieves near-quantitative aldehyde conversion when interfacial area exceeds 500 m²/m³, attainable through advanced dispersion techniques [3] [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9